

Structural Analysis & Physicochemical Properties

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Compound of Interest

Compound Name: 3-(1-Aminobutyl)aniline

Cat. No.: B12066159

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The molecule consists of a benzene ring substituted at the 3-position (meta) with a primary amino group, and at the 1-position with a 1-aminobutyl chain.^[1] This creates a chiral center at the benzylic position (

).^[1]

Key Structural Features:

- Chirality: The benzylic carbon is a stereocenter.^[1] Enantiopure forms (R or S) are often required for biological activity, necessitating asymmetric synthesis or resolution.^[1]
- Dual Amine Functionality:
 - -Amino Group (Aliphatic):
.^[1] Highly basic, nucleophilic, and sterically hindered by the propyl chain.^[1]
 - Aniline Amino Group (Aromatic):
.^[1] Less basic, nucleophilic but prone to oxidation; participates in conjugation with the ring.^[1]

- Hydrophobic Tail: The -propyl chain provides lipophilicity (), facilitating membrane permeability and hydrophobic interactions within protein binding sites.[1]

Table 1: Physicochemical Profile

Property	Value (Predicted/Experimental)	Significance
Molecular Formula		Core scaffold composition
Molecular Weight	164.25 g/mol	Fragment-based drug discovery (FBDD) compliant
CAS Number	133332-55-5	Unique identifier (Racemate)
Boiling Point	~296.6°C	High thermal stability
Density	1.014 g/cm ³	Liquid at room temperature (typically)
pKa (Aliphatic)	~9.5	Protonated at physiological pH (cationic interaction)
pKa (Aromatic)	~4.0	Neutral at physiological pH (H-bond donor/acceptor)
Topological Polar Surface Area	52.0 Å ²	Good oral bioavailability predictor (<140 Å ²)

Synthetic Pathways and Manufacturing

The synthesis of 1-(3-aminophenyl)butan-1-amine must address two challenges: the construction of the C-N bond at the benzylic position and the preservation of the aromatic amine.[1]

Method A: Reductive Amination (Racemic Route)

This is the standard industrial route for bulk intermediate production.[1]

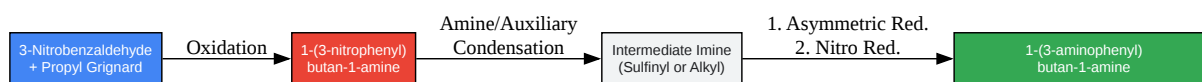
- Precursor: 1-(3-Nitrophenyl)butan-1-one (obtained via Friedel-Crafts acylation of nitrobenzene or nitration of butyrophenone).[1]
- Reductive Amination: Reaction with ammonia/ammonium acetate and a reducing agent (e.g., or).[1]
- Reduction: If starting from the nitro-ketone, catalytic hydrogenation simultaneously reduces the ketone imine and the nitro group.[1]

Method B: Asymmetric Synthesis (Enantioselective)

For pharmaceutical applications requiring high enantiomeric excess ().[1]

- Ellman Auxiliaries: Condensation of 3-nitrobutyrophenone with (R)-tert-butanesulfinamide.[1]
- Diastereoselective Reduction: Reduction of the resulting sulfinylimine using (or L-Selectride for opposite stereochemistry).[1]
- Deprotection: Acidic hydrolysis removes the sulfinyl group to yield the chiral amine.[1]
- Nitro Reduction: Final reduction of the nitro group to the aniline.[1]

Diagram 1: Retrosynthetic Analysis & Forward Synthesis



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Caption: Retrosynthetic breakdown showing the conversion of nitro-ketone precursors to the target diamine via asymmetric imine reduction.

Reactivity Profile & Chemo-Selectivity[1]

The distinct

values of the two amine groups allow for orthogonal functionalization without the need for protecting groups in many cases.[1]

- Scenario 1: Electrophilic Attack at $\text{pH} < 5$ [1]
 - The aliphatic amine is protonated () and unreactive.[1]
 - The aromatic amine remains neutral and nucleophilic.[1]
 - Result: Selective acylation or alkylation of the aniline.[1]
- Scenario 2: Electrophilic Attack at $\text{pH} > 10$ (or with excess base)[1]
 - Both amines are deprotonated.[1]
 - The aliphatic amine is significantly more nucleophilic due to higher basicity and character.[1]
 - Result: Selective functionalization of the benzylic amine.[1]

Experimental Protocol: Selective N-Acetylation of the Aliphatic Amine To demonstrate the higher nucleophilicity of the benzylic position.[1]

- Dissolution: Dissolve 1.0 eq of 1-(3-aminophenyl)butan-1-amine in DCM at 0°C .
- Base: Add 1.1 eq of Triethylamine (TEA).
- Addition: Add 1.0 eq of Acetic Anhydride dropwise over 30 mins.
- Quench: Wash with water.

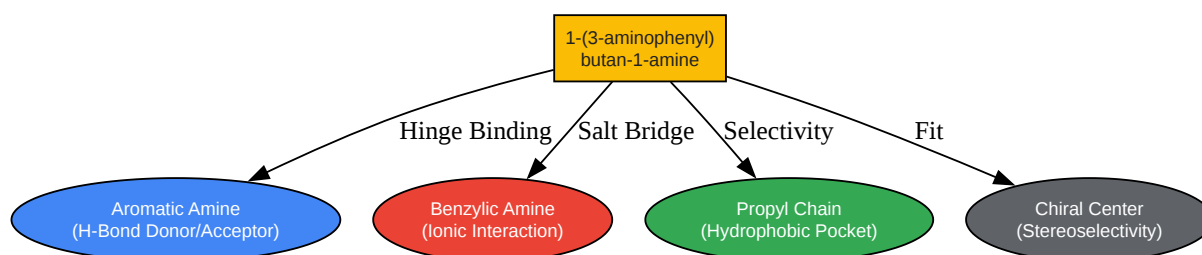
- Outcome: >90% yield of N-(1-(3-aminophenyl)butyl)acetamide. The aniline remains free.[1]

Pharmaceutical Applications

This scaffold is a "privileged structure" in drug design, particularly for:

- Kinase Inhibitors: The aniline nitrogen often forms hydrogen bonds with the hinge region of kinases (e.g., ATP binding site), while the benzylic propyl group occupies the hydrophobic "gatekeeper" pocket or solvent-exposed regions.[1]
- GPCR Ligands: Used in the synthesis of ligands for serotonin (5-HT) and dopamine receptors.[1] The distance between the aromatic ring and the basic nitrogen mimics endogenous neurotransmitters.[1]
- PROTAC Linkers: The diamine serves as a rigid yet functionalizable connector between an E3 ligase ligand and a protein of interest (POI) ligand.[1]

Diagram 2: Pharmacophore Mapping



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Caption: Pharmacophore mapping illustrating how different structural motifs of the scaffold contribute to drug-target binding interactions.[1]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
- Sensitization: Potential skin sensitizer due to the aniline moiety.[1]

Handling Protocol:

- PPE: Nitrile gloves, chemical safety goggles, and face shield.[1]
- Storage: Store under inert gas (Argon/Nitrogen). Aniline derivatives oxidize (darken) upon exposure to air.[1] Keep refrigerated (2-8°C).
- Spill Response: Neutralize with weak acid (citric acid) before disposal, as the substance is caustic.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137288, 1-(3-Aminophenyl)butan-1-one. (Precursor Data). Retrieved from [\[Link\]](#)[1]
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